molecular formula C15H12ClFN2O6S B13355253 Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl- CAS No. 25299-96-1

Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-

Cat. No.: B13355253
CAS No.: 25299-96-1
M. Wt: 402.8 g/mol
InChI Key: DEIMTNBTTQCPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-” is a benzenesulfonyl fluoride derivative characterized by a sulfonyl fluoride (-SO₂F) group at the benzene ring’s para position, a methyl group at the 4-position, and a complex 3-substituent comprising a 2-(2-chloro-4-nitrophenoxy)acetyl amino moiety. This structure confers reactivity typical of sulfonyl fluorides, which are known for their role as irreversible protease inhibitors in biochemical applications .

Properties

CAS No.

25299-96-1

Molecular Formula

C15H12ClFN2O6S

Molecular Weight

402.8 g/mol

IUPAC Name

3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C15H12ClFN2O6S/c1-9-2-4-11(26(17,23)24)7-13(9)18-15(20)8-25-14-5-3-10(19(21)22)6-12(14)16/h2-7H,8H2,1H3,(H,18,20)

InChI Key

DEIMTNBTTQCPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-amino-4-chlorophenoxyacetamide derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Weight (g/mol) Key Activity
Target Compound 3-[[2-(2-Cl-4-NO₂-phenoxy)acetyl]amino]-4-Me Not provided Hypothesized protease inhibition
AEBSF 2-Aminoethyl 239.25 Broad-spectrum serine protease inhibition
PMSF Phenylmethyl 174.19 Limited inhibition of peptide isomerases
Sulfonamide (CAS 346692-38-4) 4-Cl, 2-[(2-Cl-4-NO₂-phenoxy)acetyl]amino 390.24 Reversible enzyme inhibition (inferred)
Table 2: Physical Properties of Sulfonamide Analogue (CAS 346692-38-4)
Property Value
Boiling Point 580.9 ± 60.0°C
Density 1.523 ± 0.06 g/cm³
pKa 10.41 ± 0.50

Research and Development Implications

  • Biological Testing : Prioritize assays to compare its inhibitory potency with AEBSF and PMSF, focusing on serine proteases and isomerases.
  • Market Potential: Leverage AI tools to identify niche applications and optimize production scalability .

Biological Activity

Benzenesulfonylfluoride, specifically the compound 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H12ClN2O5S
  • Molar Mass : 367.77 g/mol
  • CAS Number : 25299-94-9

Benzenesulfonylfluoride compounds typically act as inhibitors of serine proteases and other enzymes. The presence of the sulfonyl fluoride group is crucial for their reactivity and biological activity. The compound's design allows it to interact with specific target proteins, leading to inhibition of enzymatic activity, which can be leveraged in therapeutic applications.

Enzyme Inhibition

Research indicates that benzenesulfonylfluoride derivatives can effectively inhibit various proteases involved in disease processes. For instance:

  • Serine Protease Inhibition : These compounds have shown promise in inhibiting serine proteases that play roles in cancer progression and inflammation.
  • Antimicrobial Activity : Some studies suggest that benzenesulfonylfluoride derivatives exhibit antimicrobial properties against certain bacterial strains.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzenesulfonylfluoride compounds:

  • Cell Line Studies : In vitro studies demonstrated that these compounds induce apoptosis in cancer cell lines by disrupting protease function and triggering cell death pathways.
  • Synergistic Effects : When combined with other chemotherapeutic agents, benzenesulfonylfluoride has shown enhanced efficacy, suggesting a synergistic effect that could be exploited in treatment regimens.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study evaluated the effects of benzenesulfonylfluoride on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
    • The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.
  • Antimicrobial Activity Assessment :
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated inhibitory effects with a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • This suggests potential for development as an antimicrobial agent, particularly in resistant strains.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMechanismReference
Enzyme InhibitionSerine ProteasesCovalent modification
Anticancer ActivityMCF-7 (Breast Cancer)Induction of apoptosis
Antimicrobial ActivityStaphylococcus aureusDisruption of cell wall synthesis

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Answer:

  • Synthesis: Adapt the nucleophilic substitution approach used for benzenesulfonyl fluoride derivatives . React 3-amino-4-methylbenzenesulfonyl chloride with 2-(2-chloro-4-nitrophenoxy)acetyl chloride in anhydrous acetonitrile under argon. Use potassium fluoride as a catalyst and crown ethers (e.g., 18-crown-6) to enhance reactivity. Monitor completion via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Characterization:
    • NMR : Confirm the sulfonyl fluoride (-SO₂F) group via 19F^{19}\text{F} NMR (δ ~60-65 ppm) and aromatic protons via 1H^{1}\text{H} NMR.
    • LC-MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to verify molecular ion [M+H]+^+ and fragmentation patterns .
    • Elemental Analysis : Ensure stoichiometric alignment (C15_{15}H12_{12}ClFN3_3O6_6S).

Q. What is the mechanism of action of this compound as a protease inhibitor?

Answer: The compound acts as a covalent inhibitor of serine proteases. The sulfonyl fluoride group (-SO₂F) reacts with the catalytic serine hydroxyl group, forming a stable sulfonate ester adduct. This irreversible inhibition prevents substrate access to the active site .

  • Experimental Validation :
    • Perform enzyme kinetics assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
    • Calculate IC50_{50} values via dose-response curves (0.1–1.0 mM range typical for sulfonyl fluorides) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Answer:

  • Storage : Store at -20°C under argon to prevent hydrolysis. Avoid glass containers due to potential fluoride leaching .
  • Aqueous Stability : Conduct stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours. Half-life typically <12 hours in aqueous buffers due to hydrolysis .
  • Recommendations : Prepare fresh solutions in anhydrous DMSO for in vitro assays.

Advanced Research Questions

Q. How can researchers determine the compound’s selectivity across protease families?

Answer:

  • Enzyme Panel Screening : Test inhibitory activity against serine (trypsin, thrombin), cysteine (caspase-3), and metalloproteases (MMP-9). Use fluorogenic or chromogenic substrates for each enzyme.
  • Structural Analysis : Compare the compound’s chloro-nitrophenoxy substituent to AEBSF and PMSF. The bulky substituent may sterically hinder binding to non-target proteases .
  • Crystallography : Co-crystallize the compound with target proteases (e.g., trypsin) to map binding interactions.

Q. What experimental designs are suitable for evaluating in vivo efficacy in neurological disease models?

Answer:

  • Pharmacokinetics : Administer the compound intravenously (1–5 mg/kg) in rodents. Measure plasma and brain concentrations via LC-MS to assess blood-brain barrier (BBB) penetration .
  • Seizure Models : Use kainic acid (KA)-induced status epilepticus in rats. Pre-treat with the compound (2 mg/kg, i.p.) and monitor seizure severity via EEG. Compare to AEBSF controls .
  • Toxicity : Evaluate organ toxicity (liver, kidney) histologically post-mortem.

Q. How can researchers address analytical challenges in quantifying the compound in biological matrices?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Pre-condition with methanol and elute with 2% formic acid in acetonitrile .
  • Detection : Employ LC-MS/MS with a triple quadrupole system. Use MRM transitions for the parent ion (e.g., m/z 424 → 285) and internal standards (e.g., deuterated analogs).
  • Matrix Effects : Validate recovery rates (70–120%) in plasma, brain homogenate, and urine.

Q. What structure-activity relationship (SAR) studies are critical for optimizing inhibitory potency?

Answer:

  • Substituent Modifications :
    • Replace the chloro-nitro group with electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilicity of -SO₂F .
    • Shorten the acetyl linker to reduce steric hindrance.
  • Assays : Test analogs in fluorogenic protease assays. Correlate IC50_{50} values with Hammett σ constants for electronic effects.

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

  • Bioavailability : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). High protein binding (>95%) or rapid hepatic clearance may reduce in vivo activity .
  • Tissue Distribution : Use autoradiography with 18F^{18}\text{F}-labeled analogs to track compound localization.
  • Alternative Models : Test in ex vivo brain slice models to bridge in vitro and in vivo findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.